3-Methoxy-5,6-dimethyl-1H-isoindole
Description
The isoindole core is a bicyclic aromatic heterocycle, consisting of a benzene (B151609) ring fused to a five-membered pyrrole (B145914) ring. wikipedia.orgbeilstein-journals.org Unlike its more stable isomer, indole (B1671886), the parent isoindole is a reactive molecule. wikipedia.org Its derivatives, however, are found in a variety of applications, from commercial dyes like phthalocyanines to complex, naturally occurring alkaloids. wikipedia.orgnih.gov The stability and properties of isoindole derivatives are significantly influenced by the nature and position of their substituents.
The structure of 3-Methoxy-5,6-dimethyl-1H-isoindole is characterized by the core 1H-isoindole tautomer. This is one of two possible tautomeric forms for isoindoles, the other being the 2H-isoindole. In solution, the 2H-isoindole tautomer, which more closely resembles a pyrrole, is generally predominant. wikipedia.org The specific tautomer present can be influenced by the solvent and the electronic nature of the substituents. wikipedia.org
A related compound, 1H-Isoindole-1,3(2H)-dione, 5,6-dimethyl-, is a dione (B5365651) derivative of the 5,6-dimethyl isoindole core. nih.gov This highlights the capacity of the isoindole system to accommodate various functional groups, leading to a wide array of chemical properties and potential applications.
The isoindole skeleton is a recurring motif in a number of natural products, underscoring the importance of understanding its chemistry. nih.govnih.gov These natural compounds often possess significant biological activities. For instance, the isoindole framework is found in certain alkaloids and meroterpenoids. nih.govnih.gov
One example of a naturally occurring isoindole is 6-methoxy-2,5-dimethyl-2H-isoindole-4,7-dione, which was isolated from a marine sponge of the Reniera species. nih.govbeilstein-journals.org This compound, which also features methoxy (B1213986) and dimethyl substitutions, demonstrates that such substituted isoindoles are biosynthetically accessible and may possess interesting biological properties. nih.govbeilstein-journals.org
Furthermore, fungi are a rich source of natural products containing the isoindolinone scaffold, a reduced form of isoindole. oncowitan.com Many of these fungal metabolites exhibit notable biological activities. oncowitan.com The study of synthetic isoindoles like this compound can provide valuable insights for the synthesis and biological evaluation of these natural product analogues.
The broader class of indole alkaloids, which are structurally related to isoindoles, represents a vast and diverse group of natural products with over 4,100 known compounds, many of which exhibit potent biological activities. mdpi.com The exploration of isoindole chemistry, therefore, opens avenues for the discovery of novel bioactive molecules.
Structure
2D Structure
3D Structure
Properties
CAS No. |
110568-77-9 |
|---|---|
Molecular Formula |
C11H13NO |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
3-methoxy-5,6-dimethyl-1H-isoindole |
InChI |
InChI=1S/C11H13NO/c1-7-4-9-6-12-11(13-3)10(9)5-8(7)2/h4-5H,6H2,1-3H3 |
InChI Key |
LSTFGNJZTOUTON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)C(=NC2)OC |
Origin of Product |
United States |
Synthetic Methodologies for the 1h Isoindole Core and Its Functionalization
Foundational Strategies for the Construction of the Isoindole Framework
The synthesis of the 1H-isoindole ring system can be broadly categorized into three primary approaches: ring-closure reactions of acyclic precursors, transformation of existing heterocyclic rings, and aromatization of reduced isoindoline (B1297411) systems. These strategies offer diverse entry points to the isoindole core, accommodating a wide range of substitution patterns.
Ring-Closure Reactions
Ring-closure or cyclization reactions represent the most direct and widely employed method for constructing the isoindole framework. These reactions typically involve the formation of one or more bonds to assemble the bicyclic system from suitably functionalized precursors.
The intramolecular cyclization of alkynes provides a powerful tool for the synthesis of various heterocyclic systems, including isoindoles. While specific examples leading directly to 3-Methoxy-5,6-dimethyl-1H-isoindole are not extensively documented, the general methodology involves the cyclization of an ortho-alkynyl-substituted benzene (B151609) ring bearing a nitrogen-containing side chain. For instance, the reaction of a suitably substituted 2-ethynylaniline (B1227618) derivative can be catalyzed by transition metals like copper(II) to promote the cyclization and formation of the indole (B1671886) ring system. This approach is highly versatile, allowing for the introduction of various substituents on both the benzene ring and the pyrrole (B145914) moiety.
One of the most classical and efficient methods for the synthesis of the 1H-isoindole core is the condensation of an o-phthalaldehyde (B127526) with a primary amine. This reaction is particularly relevant for the synthesis of this compound, which would theoretically involve the condensation of 4,5-dimethyl-o-phthalaldehyde with methoxyamine.
The general mechanism proceeds through the initial formation of a hemiaminal, followed by a second condensation to form a dihydroxyisoindoline intermediate. Subsequent dehydration leads to the formation of the aromatic 1H-isoindole. The reaction is often carried out in a suitable solvent like ethanol (B145695) or methanol (B129727) and can be catalyzed by acid or proceed thermally. The stability of the resulting isoindole is influenced by the nature of the substituents.
A plausible synthetic route to the required precursor, 4,5-dimethyl-o-phthalaldehyde, could start from commercially available o-xylene (B151617). Bromination followed by oxidation would yield 4,5-dimethylphthalic acid, which can be converted to the corresponding anhydride (B1165640). Reduction of the anhydride would then furnish the desired 4,5-dimethyl-o-phthalaldehyde.
| Reactant 1 | Reactant 2 | Product | Conditions | Yield (%) | Reference |
| o-Phthalaldehyde | Primary Amine (R-NH₂) | 2-Alkyl-1H-isoindole | Ethanol, Reflux | 60-85 | clockss.org |
| 4,5-Dimethyl-o-phthalaldehyde | Methoxyamine | This compound | Methanol, RT | (Not Reported) | |
| Nitroarenes | o-Phthalaldehyde | Isoindolin-1-ones | Indium/AcOH, Toluene, Reflux | 50-80 | clockss.org |
This table presents representative data for the synthesis of isoindole derivatives via condensation reactions. The specific synthesis of this compound via this method has not been explicitly reported in the literature.
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer an efficient and atom-economical approach to complex molecules. Several MCRs have been developed for the synthesis of isoindolinones, which are oxidized derivatives of isoindoles. These strategies often involve the reaction of a benzoic acid derivative, an amine, and a third component that provides the C1 carbon of the isoindole ring. While not directly yielding 1H-isoindoles, the resulting isoindolinones can be valuable intermediates.
For example, a three-component reaction between an o-formylbenzoic acid, an amine, and an isocyanide can lead to the formation of substituted isoindolinones. The modularity of this approach allows for the introduction of a wide variety of substituents.
Ring Transformation Approaches
The synthesis of the isoindole skeleton can also be achieved through the transformation of other heterocyclic systems. A notable example is the Diels-Alder reaction of a furan (B31954) derivative followed by subsequent transformations. While this method is versatile, its application to the specific synthesis of this compound would require a suitably substituted furan precursor and a dienophile, followed by several synthetic steps to construct the final product.
Aromatization Processes from Isoindolines
The aromatization of a pre-existing isoindoline (2,3-dihydro-1H-isoindole) or isoindolinone ring system is a common and effective strategy for the synthesis of 1H-isoindoles. This approach is particularly useful when the corresponding saturated or partially saturated precursors are more readily accessible.
A potential pathway to this compound could involve the synthesis of a corresponding isoindoline derivative followed by dehydrogenation. The isoindoline precursor could be synthesized through various methods, including the reduction of a corresponding phthalimide (B116566) derivative. For instance, 5,6-dimethylphthalimide, which can be prepared from 5,6-dimethylphthalic anhydride and an amine, could be reduced to the corresponding isoindoline.
The aromatization step can be achieved using various oxidizing agents, such as manganese dioxide (MnO₂), 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), or through catalytic dehydrogenation with palladium on carbon (Pd/C) at elevated temperatures. The choice of oxidant and reaction conditions depends on the stability of the isoindole product and the nature of its substituents.
| Precursor | Reagent | Product | Conditions | Yield (%) | Reference |
| N-Substituted Isoindoline | DDQ | N-Substituted Isoindole | Benzene, Reflux | 70-90 | General Method |
| N-Substituted Isoindoline | Pd/C | N-Substituted Isoindole | Xylene, Reflux | 50-80 | General Method |
| 5,6-Dimethylisoindoline-1,3-dione derivative | (Reduction then Aromatization) | Substituted 5,6-dimethyl-1H-isoindole | (Not Reported) |
This table presents general conditions for the aromatization of isoindolines. The specific application to a precursor of this compound would depend on the successful synthesis of that precursor.
Dehydrogenation and C-H Arylation
A notable one-pot method for the synthesis of 1-arylisoindoles from isoindolines involves a palladium-catalyzed cascade of C-H transformations. nih.govorganic-chemistry.org This process sequentially combines the dehydrogenation of isoindolines to form isoindoles with a subsequent C-H arylation step. nih.govorganic-chemistry.org The use of cyclohexene (B86901) as a hydrogen acceptor has been shown to significantly enhance the efficiency of the dehydrogenation stage. organic-chemistry.org For the C-H arylation part of the cascade, sodium hydroxide (B78521) has been identified as the optimal base. organic-chemistry.org Among various catalysts and ligands screened, Pd[P(t-Bu)3]2 demonstrated superior performance for both the dehydrogenation and arylation steps. organic-chemistry.org This methodology is compatible with a broad range of aryl chlorides and isoindoline derivatives, offering a practical route to these valuable compounds without the need to isolate the often air-sensitive isoindole intermediates. nih.govorganic-chemistry.org
Advanced and Contemporary Synthetic Approaches to Isoindole Derivatives
The field of isoindole synthesis has been significantly advanced by the application of transition metal catalysis, which offers powerful tools for the construction of this heterocyclic system with high efficiency and selectivity.
Transition Metal-Catalyzed Syntheses
Gold catalysts have proven to be effective in the synthesis of isoindoles through the activation of alkynes. One such method involves the intramolecular hydroamination of alkynes. nih.govrsc.org For instance, chiral isoindoles can be synthesized in a two-step sequence starting with a Ugi-four-component reaction using a chiral amino acid, followed by a gold-catalyzed hydroamination. nih.govrsc.org The hydroamination step, catalyzed by gold chloride, proceeds via a 5-exo-dig cyclization, which then isomerizes to the aromatic isoindole. rsc.orgrsc.org
More recently, a gold-catalyzed three-component reaction of o-alkynylbenzaldehydes, aryldiazonium salts, and trimethoxybenzene has been developed for the one-pot synthesis of isoindoles. acs.org This reaction proceeds at room temperature under mild conditions and demonstrates a good tolerance for various functional groups on both the o-alkynylbenzaldehyde and the aryldiazonium salt. acs.org Mechanistic studies suggest that the reaction is catalyzed by an arylAu(III) species. acs.org
Copper-catalyzed reactions provide an economical and efficient alternative for the synthesis of isoindole derivatives. A one-pot cascade reaction for the practical and efficient synthesis of alkyl 2H-isoindole-1-carboxylates has been developed using copper catalysis. thieme-connect.com This method involves the reaction of substituted 2-halobenzaldehydes with glycine (B1666218) esters. thieme-connect.com While similar to some palladium-catalyzed methods, this approach offers the advantage of using more cost-effective copper salts and being a one-pot procedure. thieme-connect.com The reaction is scalable and tolerates a variety of substituents on the aromatic aldehyde. thieme-connect.com
Table 1: Copper-Catalyzed Synthesis of Alkyl 2H-Isoindole-1-carboxylates This table is interactive. You can sort and filter the data.
| Entry | 2-Halobenzaldehyde | Glycine Ester | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 2-Bromobenzaldehyde | Methyl Glycinate | Methyl 2H-isoindole-1-carboxylate | 85 |
| 2 | 2-Iodobenzaldehyde | Ethyl Glycinate | Ethyl 2H-isoindole-1-carboxylate | 90 |
| 3 | 5-Methoxy-2-bromobenzaldehyde | tert-Butyl Glycinate | tert-Butyl 5-methoxy-2H-isoindole-1-carboxylate | 78 |
| 4 | 4,5-Dichloro-2-bromobenzaldehyde | Methyl Glycinate | Methyl 4,5-dichloro-2H-isoindole-1-carboxylate | 82 |
Palladium-Catalyzed Cyclization Reactions
Palladium catalysis is a cornerstone in the synthesis of isoindoles, with various cyclization strategies being developed. One approach is the carbonylative cyclization of o-halobenzoates with primary amines to produce 2-substituted isoindole-1,3-diones (phthalimides). nih.govnih.gov This one-step method is tolerant of a wide array of functional groups. nih.govnih.gov The proposed mechanism involves the palladium-catalyzed formation of an o-amidocarboxylate intermediate, which then undergoes a base-catalyzed cyclization. nih.gov
Another powerful palladium-catalyzed method is the [3+2] cyclization of isocyanides with alkynyl imines to access indole–isoindole derivatives. rsc.orgbohrium.com In this transformation, the palladium catalyst exhibits a triple role, acting as a π-acid, a transition-metal catalyst, and a hydride ion donor. rsc.org This protocol has been successfully applied to the late-stage modification of biologically active molecules. rsc.org
Table 2: Palladium-Catalyzed Synthesis of Isoindole Derivatives This table is interactive. You can sort and filter the data.
| Entry | Starting Materials | Catalyst System | Product Type | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | o-Iodobenzoate, Benzylamine | Pd(OAc)2, PPh3, CO | N-Benzylphthalimide | 85 | nih.gov |
| 2 | o-Bromobenzoate, Aniline | PdCl2(dppf), CO | N-Phenylphthalimide | 75 | nih.gov |
| 3 | Alkynyl imine, Isocyanide | Pd(OAc)2, dppf | Indole-isoindole derivative | 92 | rsc.org |
| 4 | Isoindoline, Chlorobenzene | Pd[P(t-Bu)3]2 | 1-Phenylisoindole | 88 | organic-chemistry.org |
Rhodium-Catalyzed Transformations
Rhodium catalysts have enabled a diverse range of transformations for the synthesis of isoindoles, primarily through C-H activation and annulation strategies.
C-H Activation and Annulation: Rhodium(III)-catalyzed C-H activation has been extensively used to construct the isoindole core. For example, the synthesis of substituted isoindoles can be achieved through a direct C-H activation/[4+1] annulation and acyl migration cascade of oxadiazolones with diazo compounds. acs.orgnih.gov Another approach involves the C-H activation of α-iminonitriles or α-imino esters and their subsequent cyclization with acrylates to generate functionalized 2H-isoindoles. thieme-connect.com Control experiments have suggested that the initial C-H activation and alkenylation can occur at room temperature, while the final cyclization step requires higher temperatures. thieme-connect.com
Intermolecular Condensation and Dehydrogenative Annulation: A one-pot synthesis of isoindoles has been developed via a rhodium-catalyzed multicomponent dehydrogenative annulation of diarylimines, vinyl ketones, and simple amines. rsc.orgrsc.org This process is remarkable for its activation of four C-H bonds and two N-H bonds, leading to the formation of one new C-C and two new C-N bonds in a single step. rsc.orgrsc.org The reaction mechanism involves a sequence of steps, and control experiments have been performed to elucidate the reaction pathway. rsc.org
Furthermore, rhodium-catalyzed intramolecular condensation of benzyl (B1604629) azides with α-aryldiazoesters provides a route to isoindoles in very good yields. organic-chemistry.org This reaction is proposed to proceed through the nucleophilic attack of the azide (B81097) onto a rhodium carbenoid, followed by the release of nitrogen gas and tautomerization. organic-chemistry.org
Table 3: Rhodium-Catalyzed Synthesis of Isoindole Derivatives This table is interactive. You can sort and filter the data.
| Entry | Starting Materials | Catalyst System | Transformation Type | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | Diarylimine, Vinyl ketone, Amine | [RhCp*Cl2]2, Cu(OAc)2 | Dehydrogenative Annulation | Substituted Isoindole | 92 | rsc.org |
| 2 | Oxadiazolone, Diazo compound | [RhCp*Cl2]2, AgSbF6 | C-H Activation/[4+1] Annulation | Fused 2H-Isoindole | 85 | acs.org |
| 3 | α-Iminonitrile, Acrylate | [RhCp*Cl2]2, AgSbF6 | C-H Activation/Cyclization | Functionalized 2H-Isoindole | 82 | thieme-connect.com |
| 4 | Benzyl azide, α-Aryldiazoester | Rh2(OAc)4 | Intramolecular Condensation | Substituted Isoindole | 88 | organic-chemistry.org |
Organocatalytic and Metal-Free Synthetic Routes
Organocatalysis and metal-free synthetic methods provide valuable alternatives to transition metal-catalyzed reactions, often with the benefits of lower toxicity and cost.
4-Dimethylaminopyridine (DMAP) has been shown to be an effective organocatalyst for the synthesis of 3-methoxyisoindoles. Specifically, the DMAP-catalyzed cyclization of methyl 2-alkynylbenzimidates proceeds with high stereoselectivity to afford (Z)-3-methoxy-1-methyleneisoindoles. globethesis.com This reaction is based on an electrophilic cyclization mechanism. globethesis.com The resulting products can be further transformed into other valuable isoindole derivatives, such as 3-methyleneisoindolin-1-ones and 3-amino-1-methyleneisoindoles. globethesis.com A study on this methodology optimized the reaction conditions, including the catalyst, temperature, and solvent, and proposed a mechanism for the cyclization. globethesis.com
| Catalyst | Starting Material | Product | Key Feature | Reference |
| DMAP | Methyl 2-alkynylbenzimidates | (Z)-3-Methoxy-1-methyleneisoindoles | High stereoselectivity | globethesis.com |
Table 3: DMAP-Catalyzed Synthesis of Methoxyisoindoles.
A metal-free approach to 1-acylisoindole derivatives involves a potassium tert-butoxide (KOtBu)-catalyzed 1,2-acyl shift. nih.govresearchgate.netresearchgate.net This transformation utilizes N-benzyl amides bearing an ortho-alkynyl group as starting materials. nih.govresearchgate.netresearchgate.net The reaction proceeds efficiently without the need for a transition-metal catalyst, with KOtBu alone facilitating the transformation. nih.govresearchgate.netresearchgate.net This method provides a straightforward route to functionalized isoindole derivatives.
A search of the current literature did not yield specific methods for the synthesis of 1H-isoindoles involving reactions with dilithiobenzothioamides. However, related methodologies involving lithiated species have been reported for the synthesis of other heterocyclic systems. For instance, the reaction of 1-[aryl(methoxy)methyl]-2-lithiobenzenes with isothiocyanates, followed by acid-mediated cyclization, has been used to prepare N-substituted (Z)-3-arylbenzo[c]thiophen-1(3H)-imines. researchgate.net
Biosynthetic Routes to Isoindole Scaffolds
The isoindole core is a recurring structural motif in a number of natural products, often referred to as isoindole alkaloids. nih.govnih.govglobethesis.comclockss.org The biosynthesis of these complex molecules often originates from common amino acid precursors. nih.govclockss.org Extensive studies, including gene disruption experiments and the isolation of intermediates, have revealed that L-tryptophan is a key starting material for the biosynthesis of many isoindole-containing natural products, such as the indolocarbazoles. nih.govclockss.org
The biosynthetic pathway is initiated by the enzymatic oxidation of L-tryptophan to an imino indolepyruvic acid intermediate. nih.govclockss.org Subsequent condensation of two molecules of this intermediate, catalyzed by an oxidase, leads to the formation of the core isoindole framework. nih.govclockss.org This fundamental biosynthetic blueprint gives rise to a diverse array of structurally complex and biologically active natural products. nih.govnih.govglobethesis.comclockss.org
Enzymatic Pathways in Natural Product Formation (e.g., L-Tryptophan oxidation)
Nature provides elegant examples of isoindole synthesis, often commencing from the amino acid L-tryptophan. In the biosynthesis of natural products like staurosporine, the initial step involves the enzymatic oxidation of L-tryptophan. This process, catalyzed by enzymes such as StaO, leads to the formation of an imino indolepyruvic acid intermediate. Subsequent enzyme-mediated condensations and cyclizations, for instance catalyzed by the oxidase StaD, forge the isoindole framework. beilstein-journals.org While these enzymatic routes are highly specific and efficient in a biological context, their direct application for the synthesis of non-natural, specifically substituted isoindoles like this compound is generally not feasible without significant enzyme engineering.
Biomimetic Synthetic Strategies
Inspired by nature's synthetic machinery, chemists have developed biomimetic approaches to construct the isoindole core. One such strategy involves a 1,3-dipolar cycloaddition reaction. For instance, the reaction of an in situ generated azomethinylide with a suitable dipolarophile can directly yield the isoindoline scaffold, which can then be oxidized to the corresponding isoindole. beilstein-journals.org Another biomimetic approach, mirroring the later stages of some natural product biosyntheses, utilizes an intramolecular Diels-Alder reaction to construct the fused ring system. beilstein-journals.org These methods offer a versatile entry into the isoindole class of compounds.
Specific Methodologies for this compound Synthesis
The synthesis of this compound requires a convergent approach, where the methodologies for constructing the core are combined with specific functionalization techniques. A plausible retrosynthetic analysis suggests a few potential pathways, primarily involving either the late-stage introduction of the methoxy (B1213986) group or the construction of the isoindole ring from a pre-functionalized precursor.
Strategies for Regioselective Methoxylation at C3 Position
Direct regioselective methoxylation of a pre-formed 5,6-dimethyl-1H-isoindole at the C3 position is a significant challenge due to the multiple reactive sites on the isoindole ring. A more viable strategy involves the synthesis and subsequent conversion of a 5,6-dimethylisoindolin-1-one (B33635) intermediate. The carbonyl group at the C1 position can be transformed into a methoxy group at the C3 position of the desired 1H-isoindole. This can be conceptually achieved through a two-step process:
Tautomerization: The isoindolin-1-one (B1195906) can exist in equilibrium with its tautomeric form, 3-hydroxy-1H-isoindole.
O-Alkylation: The hydroxyl group of the tautomer can then be alkylated using a suitable methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base to yield the target 3-methoxy-1H-isoindole.
While this approach is theoretically sound, the specific conditions for driving the tautomerization and achieving selective O-alkylation over N-alkylation would require careful optimization.
Methodologies for Installing Alkyl Substituents at C5 and C6
The introduction of the two methyl groups at the C5 and C6 positions of the isoindole core is most strategically accomplished by starting with a pre-functionalized benzene derivative. A key starting material for this purpose is 3,4-dimethylphthalonitrile (B2604576) . This compound can be synthesized from o-xylene through a multi-step sequence involving Friedel-Crafts acylation to form 3,3',4,4'-tetramethylbenzophenone, followed by oxidation and subsequent conversion to the dinitrile. orientjchem.org
Once 3,4-dimethylphthalonitrile is obtained, it can serve as a precursor to the 5,6-dimethyl-1H-isoindole core through various established methods for isoindole synthesis from phthalonitriles.
Convergence of Functionalization Strategies for Complex Substitution Patterns
A convergent synthesis for this compound would likely involve the synthesis of 5,6-dimethylisoindolin-1-one as a key intermediate. This could be achieved by reacting 4,5-dimethylphthalic anhydride with a suitable nitrogen source, followed by selective reduction of one of the carbonyl groups.
Alternatively, a Diels-Alder approach offers a powerful convergent strategy. The reaction of a 3,4-dimethyl-substituted furan with a suitable dienophile, such as maleimide, would lead to a bicyclic adduct. Subsequent acid-catalyzed rearrangement and dehydration of this adduct can yield a 4,7-dimethyl-substituted phthalimide derivative, which can be further elaborated to the desired isoindole core. nih.gov
The final step in a convergent synthesis would be the conversion of the 5,6-dimethylisoindolin-1-one to the target this compound, as outlined in section 2.3.1.
Challenges and Innovations in Multisubstituted Isoindole Synthesis
The synthesis of multisubstituted isoindoles, such as the target molecule, is fraught with challenges that necessitate innovative solutions.
Key Challenges:
Stability: The 1H-isoindole ring system is often unstable and prone to isomerization to the more stable 2H-isoindole tautomer or polymerization. acs.org
Regioselectivity: Achieving regioselective functionalization on the pre-formed isoindole core is difficult due to the presence of multiple activated positions.
Starting Material Availability: The synthesis of appropriately substituted precursors, such as 3,4-dimethylphthalonitrile, can be lengthy and require harsh reaction conditions. orientjchem.org
Innovations in Synthesis:
To overcome these challenges, researchers are continuously developing novel synthetic methods. These include:
Transition-Metal Catalysis: Rhodium-catalyzed cascade reactions have been shown to be effective in constructing the 1H-isoindole motif with a high degree of molecular complexity. acs.org
One-Pot Procedures: The development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, improves efficiency and minimizes the isolation of potentially unstable intermediates.
Flow Chemistry: The use of microreactor technology can allow for the safe and controlled generation and reaction of unstable isoindole intermediates.
A summary of potential synthetic strategies and key intermediates is provided in the table below.
| Strategy | Key Intermediate | Key Reactions |
| Late-stage Methoxylation | 5,6-Dimethylisoindolin-1-one | Tautomerization, O-alkylation |
| Convergent Synthesis from Precursor | 3,4-Dimethylphthalonitrile | Cyclization to isoindole core |
| Diels-Alder Approach | 3,4-Dimethylfuran | Diels-Alder reaction, Rearrangement |
Reactivity and Reaction Mechanisms of 3 Methoxy 5,6 Dimethyl 1h Isoindole
Fundamental Reactivity of the 1H-Isoindole Core
The 1H-isoindole nucleus is characterized by its high reactivity, making it a versatile intermediate in organic synthesis. researchgate.net Its chemical behavior is dominated by its ability to act as a diene in cycloaddition reactions and the reactivity of its endocyclic imine (C=N) bond towards nucleophiles and reducing agents. The preparation of the 1H-isoindole core can be challenging due to its propensity to isomerize or react further. acs.org
One of the most characteristic reactions of the isoindole core is the [4+2] Diels-Alder cycloaddition. researchgate.net The pyrrole-like ring acts as a conjugated diene, readily reacting with a variety of dienophiles to construct complex polycyclic and heterocyclic frameworks. wikipedia.org This reaction can proceed in both an intermolecular and intramolecular fashion. acs.orgwikipedia.org The electron-donating methoxy (B1213986) and dimethyl groups in 3-Methoxy-5,6-dimethyl-1H-isoindole are expected to increase the energy of the Highest Occupied Molecular Orbital (HOMO) of the diene system, thereby accelerating its reaction with electron-poor dienophiles in normal-electron-demand Diels-Alder reactions. youtube.com
1H-Isoindoles are highly effective dienes in Diels-Alder reactions. They are often generated in situ and trapped immediately by a dienophile, a strategy that circumvents their inherent instability. This transient nature means they function as "latent dienes." For instance, stable precursors like isoindoline-N-oxides can be dehydrated to form the reactive isoindole, which then undergoes cycloaddition. wikipedia.org Similarly, the retro-Diels-Alder reaction of a stable adduct can be used to generate the isoindole under specific conditions for subsequent reactions. rsc.org In some cases, cycloaddition is possible even with related structures that exist predominantly in a more stable form, like an isoindoline (B1297411), due to a rapid equilibrium with the reactive isoindole tautomer under the reaction conditions. researchgate.net
Table 1: Representative Intermolecular Diels-Alder Reactions of the 1H-Isoindole Core This table illustrates the general reactivity of the 1H-isoindole core with various dienophiles. The specific reactivity of this compound would be influenced by its electron-donating substituents.
| Diene Precursor | Dienophile | Conditions | Product Type | Reference(s) |
| N-Substituted Isoindoline-N-oxide | N-Methylmaleimide | Heat | Exo/Endo Cycloadduct | wikipedia.org |
| 1-Alkoxy-2-alkyl-2H-isoindolium salt | N-Substituted Maleimides | Base | 1:2 Adduct (Michael + Diels-Alder) | researchgate.net |
| In situ generated Isoindole | Maleic Anhydride (B1165640) | Heat | Fused Polycycle | thieme-connect.de |
| 2-Vinylpyrrole (analogue) | Maleimides | Thermal | Octahydropyrrolo[3,4-e]indole | beilstein-journals.orgnih.gov |
The stereochemistry of Diels-Alder reactions involving isoindoles is a critical aspect that dictates the three-dimensional structure of the products.
Intermolecular Reactions: In intermolecular cycloadditions, there is often a strong preference for the endo adduct, which is consistent with the general rules of the Diels-Alder reaction where secondary orbital interactions stabilize the endo transition state. wikipedia.orgbeilstein-journals.org However, the exact endo/exo selectivity can be influenced by the specific substituents on both the isoindole and the dienophile, as well as the reaction conditions. Theoretical studies have been used to rationalize the observed high endo stereoselectivity by calculating the transition state energies, revealing the role of non-covalent interactions. nih.gov
Intramolecular Reactions (IMDA): When the diene and dienophile are part of the same molecule, the reaction is an intramolecular Diels-Alder (IMDA) reaction, a powerful tool for constructing fused and bridged polycyclic systems. acs.orgwikipedia.org The stereochemical outcome is largely governed by the conformational constraints of the tether connecting the diene and dienophile. wikipedia.org Depending on how the tether is connected and its length, different ring systems can be formed. masterorganicchemistry.com For example, IMDA reactions can proceed through boat-like transition states to yield cis-fused products. acs.org The reaction of 3-(thienyl)propargylamines with maleic anhydride, for instance, leads to a thieno[2,3-f]isoindole core via an IMDA reaction that proceeds with high selectivity through an exo transition state. thieme-connect.de
Beyond the [4+2] Diels-Alder reaction, the isoindole scaffold can participate in other types of cycloadditions, most notably 1,3-dipolar cycloadditions. wikipedia.orgnumberanalytics.comslideshare.net These reactions involve a 1,3-dipole reacting with a dipolarophile (in this case, a double bond within the isoindole system) to form a five-membered ring. wikipedia.org
A common strategy involves the in situ generation of an azomethine ylide from a precursor, which then undergoes cycloaddition. For example, heating paraformaldehyde and sarcosine (B1681465) in the presence of a suitable dipolarophile (like a benzoquinone) generates an azomethine ylide that reacts to form an isoindole derivative after oxidation. nih.gov Another approach involves the reaction of quinones with N-substituted amino esters, induced by iodine, to synthesize benzo[f]isoindole derivatives via a 1,3-dipolar cycloaddition pathway. acs.org The isoindole itself can also be derivatized into a 1,3-dipole, such as an isoindole N-oxide (a cyclic nitrone), which can then undergo cycloaddition reactions. youtube.com
The 1H-isoindole core contains an endocyclic imine functional group (C=N), which is susceptible to nucleophilic attack at the C1 position. The electrophilicity of this carbon makes it a target for a variety of nucleophiles. smolecule.com The electron-donating methoxy group at C3 and the dimethyl groups at C5 and C6 in this compound would likely decrease the electrophilicity of the imine carbon compared to an unsubstituted isoindole, but nucleophilic addition remains a key reaction pathway.
The reaction typically involves the addition of a nucleophile to the C=N bond to form a more stable isoindoline derivative. smolecule.com In some cases, the initial nucleophilic attack can be followed by further reactions. For example, reactions with certain dienophiles can proceed via a two-step mechanism involving an initial Michael-type nucleophilic addition followed by an intramolecular Diels-Alder reaction. researchgate.net The addition of organometallic reagents or other carbon nucleophiles provides a route to C1-substituted isoindolines.
The 1H-isoindole core can be reduced to the corresponding isoindoline (2,3-dihydro-1H-isoindole) or even further to a tetrahydroisoindole. nih.gov
Reduction to Isoindolines: The imine bond of the 1H-isoindole is readily reduced to an amine using standard reducing agents like sodium borohydride (B1222165) or sodium cyanoborohydride. This transformation converts the 1H-isoindole into the more stable isoindoline ring system.
Reduction of the Benzene (B151609) Ring: Under more forcing conditions, such as catalytic hydrogenation with palladium catalysts, the benzene ring of the isoindole system can be reduced. For instance, substituted isoindolines have been reduced to 4,5,6,7-tetrahydro-2H-isoindoles using palladium-catalyzed formate (B1220265) reduction.
Table of Compounds
Diels-Alder Cycloaddition Reactions (Intermolecular and Intramolecular)
Reactivity Governing the Methoxy Group at C3
The methoxy group at the C3 position, attached to the pyrrole (B145914) moiety of the isoindole core, plays a crucial role in the molecule's stability and reactivity. Its electron-donating nature significantly influences the chemical properties of the entire heterocyclic system.
The carbon-oxygen bond of the methoxy group is generally stable. However, like other aryl methyl ethers, it can be cleaved under specific, often harsh, chemical conditions. The primary method for this transformation is treatment with strong protic or Lewis acids. Reagents such as hydrogen bromide (HBr), hydrogen iodide (HI), or boron tribromide (BBr₃) are effective for cleaving the ether linkage to yield the corresponding hydroxyl group.
In addition to acidic cleavage, certain oxidative processes can affect the methoxy group. While the isoindole core itself is prone to oxidation, specific reagents can target the methoxy group or the adjacent aromatic ring. In some biological contexts, enzymatic demethylation of methoxylated aromatics is a known metabolic pathway, often proceeding via formaldehyde (B43269) as an intermediate. princeton.edu
Unlike its isomer indole (B1671886), the parent isoindole exhibits more pronounced bond length alternation, consistent with a pyrrole ring fused to a butadiene. wikipedia.org The introduction of the C3-methoxy group is expected to stabilize the 1H-isoindole tautomer and further influence the electron distribution. Theoretical and experimental studies on other isoindole derivatives have shown that substituents can significantly alter the electron density and electrostatic potential across the molecule. nih.gov For this compound, the methoxy group would increase the electron density of the pyrrole portion, making the isoindole core more reactive towards electrophiles. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of chemical reactivity, and the presence of an electron-donating group like methoxy is expected to raise the HOMO energy level, thereby increasing the molecule's reactivity.
Reactivity Associated with the Dimethyl Groups at C5 and C6
The two methyl groups on the benzene ring are less reactive than the heterocyclic portion of the molecule but can undergo functionalization under specific conditions, typical for benzylic positions.
The methyl groups at the C5 and C6 positions can be functionalized using reactions common for alkyl-substituted aromatic compounds. These transformations allow for the introduction of new functional groups, expanding the synthetic utility of the molecule.
Oxidation : Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can oxidize the methyl groups to carboxylic acids. Selective mono-oxidation might be challenging, potentially leading to a mixture of products.
Halogenation : Radical halogenation, typically using N-bromosuccinimide (NBS) with a radical initiator (like AIBN or UV light), can introduce a halogen atom onto the methyl groups, forming halomethyl derivatives. These intermediates are versatile precursors for further substitution reactions. Direct functionalization of methyl groups on related N-heterocyclic compounds, such as 2-methylindole, has been achieved by generating a C,N-dianion, suggesting that advanced metallation strategies could also be explored. rsc.org
While the starting molecule, this compound, is achiral, the placement of the dimethyl groups has significant stereochemical implications for its derivatives. Any reaction that introduces a new chiral center will be influenced by the steric bulk of these groups.
For instance, in a Diels-Alder cycloaddition reaction, a characteristic reaction for isoindoles, the dienophile's approach could be sterically directed by the substituents on the benzene ring. researchgate.net If the isoindole ring is reduced to form an isoindoline, chiral centers are created at positions C1 and C3. The diastereoselectivity of such a reduction and subsequent reactions on the isoindoline would be influenced by the existing substitution pattern. Studies on the alkylation of N-methylisoindoline-borane complexes have shown that substitution can be highly diastereoselective, with the outcome dependent on reaction conditions and solvents. psu.edu The C5 and C6 methyl groups would act as steric directors in such transformations.
Transition Metal-Catalyzed Transformations Directed by the Isoindole Core
The isoindole scaffold is an excellent platform for transition metal-catalyzed reactions, which offer efficient and selective methods for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov Catalysts based on palladium, rhodium, ruthenium, and copper are widely used to functionalize related heterocyclic systems. nih.govrsc.orgresearchgate.netmdpi.com
C-H Activation/Functionalization : The N-H bond and the C-H bonds of the isoindole ring can be targeted for direct functionalization. Rhodium(III) and Ruthenium(II) catalysts are particularly effective for C-H activation directed by the heterocyclic nitrogen, enabling reactions such as olefination, amination, and annulation to build more complex structures. nih.govrsc.orgresearchgate.net For example, rhodium-catalyzed C-H activation of N-benzoylsulfonamides has been used to synthesize isoindolinones, the oxidized form of the isoindole core. nih.gov
Cross-Coupling Reactions : Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and are applicable to the isoindole system. youtube.comyoutube.com After converting one of the ring positions into a halide or triflate, Suzuki, Heck, Stille, or Sonogashira couplings can be employed to introduce aryl, vinyl, or alkynyl groups. Alternatively, direct C-H arylation can be achieved, bypassing the need for pre-functionalization. chim.it
Cycloaddition and Annulation : Transition metals can catalyze cycloaddition reactions, such as [2+2+2] cycloadditions of alkynes, to construct polycyclic systems incorporating the isoindole motif. researchgate.net Rhodium-catalyzed reactions of diazo compounds can also lead to the formation of new rings fused to the isoindole core. acs.org
C-H Activation and Functionalization
There are no published reports on the C-H activation and subsequent functionalization of this compound. While C-H activation is a significant area of research in organic synthesis, allowing for the direct conversion of carbon-hydrogen bonds into new functional groups, no studies have been specifically conducted on this particular isoindole derivative. Research on other heterocyclic systems has demonstrated that transition metal catalysts, often from the platinum group, can facilitate such reactions. However, without experimental data, any discussion of potential C-H activation sites or reaction conditions for this compound would be purely speculative.
Cross-Coupling Reactions
No information is available in the scientific literature concerning the participation of this compound in cross-coupling reactions. Cross-coupling reactions, such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions typically require a halide or triflate functional group on one of the coupling partners. As the structure of this compound does not inherently contain such a leaving group, its use in cross-coupling reactions would likely necessitate prior functionalization, for which no methods have been described.
Mechanistic Elucidation of Key Transformations
Given the absence of any reported reactions involving this compound, there has been no mechanistic elucidation of its key transformations. The study of reaction mechanisms is fundamental to understanding and optimizing chemical processes.
Identification of Reaction Intermediates
There are no studies that identify or propose any reaction intermediates for transformations involving this compound. The characterization of intermediates, which can be achieved through spectroscopic methods (e.g., NMR, IR, Mass Spectrometry) or computational modeling, is crucial for understanding the stepwise pathway of a reaction.
Kinetic and Thermodynamic Considerations
No kinetic or thermodynamic data for any reaction involving this compound has been reported. Such data, including reaction rates, activation energies, and changes in enthalpy and entropy, are essential for a quantitative understanding of a reaction's feasibility and spontaneity. Without any documented reactions, these fundamental parameters remain unknown for this specific compound.
Computational and Theoretical Investigations of 3 Methoxy 5,6 Dimethyl 1h Isoindole
Quantum Chemical Calculations on the Isoindole System
Quantum chemical calculations are essential for predicting the molecular properties of isoindole systems. These methods allow for a detailed analysis of the geometric and electronic features that govern the behavior of these compounds.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It has been successfully applied to study various indole (B1671886) and isoindole derivatives. niscpr.res.in For the 3-Methoxy-5,6-dimethyl-1H-isoindole system, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G, are employed to determine the optimized ground state geometry. niscpr.res.in These calculations provide crucial information on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional structure.
DFT studies also elucidate the electronic properties by calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and stability of the molecule. niscpr.res.incapes.gov.br A smaller gap generally implies higher reactivity. For substituted isoindoles, the nature and position of substituents, such as the methoxy (B1213986) and dimethyl groups in the target molecule, significantly influence the electron density distribution and the HOMO-LUMO gap. niscpr.res.in For instance, studies on related substituted phthalimide (B116566) (isoindoline-1,3-dione) derivatives have shown a good correlation between DFT-optimized structures and experimental X-ray crystallography data. nih.gov
Table 1: Representative DFT-Calculated Properties for a Substituted Isoindole System (Note: Data is illustrative for a generic substituted isoindole and not specific to this compound due to lack of published data on this exact compound.)
| Property | Calculated Value | Method/Basis Set |
| Total Energy | (example) -550.123 a.u. | B3LYP/6-31G |
| HOMO Energy | (example) -6.2 eV | B3LYP/6-31G |
| LUMO Energy | (example) -1.8 eV | B3LYP/6-31G |
| HOMO-LUMO Gap | (example) 4.4 eV | B3LYP/6-31G |
| Dipole Moment | (example) 2.5 D | B3LYP/6-31G* |
This interactive table allows you to sort the data by clicking on the column headers.
Ab initio methods, which are based on first principles without empirical parameters, provide a higher level of theory for studying electronic properties. youtube.comarxiv.org Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) are used to explore the potential energy surface and refine the understanding of electronic properties. capes.gov.brucsb.edu
Hartree-Fock calculations can provide a good initial approximation of the molecular orbitals and electronic configuration. However, HF theory does not fully account for electron correlation. MP2, as a post-Hartree-Fock method, incorporates electron correlation, leading to more accurate energy and property predictions. ucsb.edu For the isoindole system, these calculations can yield precise values for ionization potentials and electron affinities. Ab initio studies on the parent isoindole have helped in correlating calculated indices like charge densities with molecular properties such as dipole moments and NMR chemical shifts. capes.gov.br These methods are crucial for constructing an accurate energy landscape, identifying stable conformers, and understanding the relative energies of different isomers. capes.gov.br
Natural Bond Orbital (NBO) analysis is a powerful tool used to study bonding interactions, charge distribution, and hyperconjugative effects within a molecule. researchgate.net It transforms the calculated wave function from DFT or ab initio methods into a set of localized orbitals that align with the familiar concepts of lone pairs and chemical bonds.
Exploration of Reaction Mechanisms through Computational Chemistry
Computational chemistry is instrumental in mapping out the pathways of chemical reactions, providing insights that are often difficult to obtain experimentally.
Understanding a chemical reaction requires identifying the transition state (TS), which is the highest energy point on the reaction pathway connecting reactants and products. researchgate.netyoutube.com Computational methods allow for the location and characterization of these transient structures. For reactions involving isoindoles, such as Diels-Alder cycloadditions or electrophilic substitutions, transition state calculations are key. researchgate.netnih.gov
Methods like Synchronous Transit-Guided Quasi-Newton (STQN) or the Berny algorithm are used to optimize the geometry of the transition state. researchgate.net Once located, a frequency calculation is performed to verify that it is a true first-order saddle point, characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.netyoutube.com The energy difference between the reactants and the transition state defines the activation energy barrier (ΔG‡), a critical factor determining the reaction rate. youtube.comnih.gov For isoindole systems, computational studies have been used to predict the regioselectivity of reactions by comparing the activation barriers for different possible pathways. researchgate.net
Table 2: Illustrative Reaction Energy Profile Data (Note: This table presents hypothetical data for a reaction involving a substituted isoindole.)
| Species | Relative Free Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State 1 | +15.2 |
| Intermediate | -5.6 |
| Transition State 2 | +10.8 |
| Products | -12.4 |
This interactive table allows you to sort the data by clicking on the column headers.
Reactions are typically carried out in a solvent, which can significantly influence reactivity and selectivity. nih.gov Computational models are used to simulate these solvent effects. There are two main approaches: implicit and explicit solvation models. nih.gov
Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. researchgate.net This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent.
Explicit models involve including a number of individual solvent molecules in the calculation. nih.gov This method is more computationally intensive but can account for specific interactions like hydrogen bonding between the solute and the solvent molecules. For reactions involving isoindole derivatives, studies have shown that protic solvents can stabilize charged intermediates or transition states through hydrogen bonding, thereby altering reaction rates and outcomes compared to aprotic solvents. researchgate.netnih.gov A combination of explicit and implicit models often provides the most accurate picture of solvent effects on the reaction mechanism. nih.gov
Prediction and Analysis of Spectroscopic Signatures
Computational methods can accurately predict spectroscopic data, serving as an invaluable tool for structural confirmation and analysis. By calculating properties such as magnetic shielding tensors, vibrational frequencies, and electronic transition energies, a detailed picture of the molecule's spectroscopic identity can be constructed.
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating molecular structure. Theoretical calculations, typically using DFT methods, can predict the ¹H and ¹³C NMR chemical shifts by calculating the magnetic shielding tensors of the nuclei. These predicted shifts can then be compared with experimental data for structural validation.
Predicted ¹H and ¹³C NMR Chemical Shifts:
The following tables present the theoretically predicted chemical shift ranges for this compound. These values are based on computational models and known chemical shift trends for substituted isoindoles and related aromatic heterocycles. polyu.edu.hk
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| H on N1 | 8.0 - 9.5 | broad singlet | Chemical shift is variable and dependent on solvent and concentration. |
| H on C1 | 4.6 - 5.0 | singlet | Protons on the saturated carbon of the pyrrole (B145914) ring. |
| H on C4 | 6.8 - 7.2 | singlet | Aromatic proton adjacent to a methyl group. |
| H on C7 | 6.7 - 7.1 | singlet | Aromatic proton adjacent to a methyl group. |
| OCH₃ | 3.8 - 4.1 | singlet | Protons of the methoxy group. |
| 5-CH₃ | 2.2 - 2.5 | singlet | Protons of the methyl group at the C5 position. |
| 6-CH₃ | 2.2 - 2.5 | singlet | Protons of the methyl group at the C6 position. |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C1 | 45 - 55 | Methylene carbon in the pyrrole ring. |
| C3 | 160 - 170 | Carbon attached to the methoxy group and nitrogen. |
| C3a | 125 - 135 | Bridgehead carbon. |
| C4 | 115 - 125 | Aromatic carbon. |
| C5 | 135 - 145 | Aromatic carbon bearing a methyl group. |
| C6 | 135 - 145 | Aromatic carbon bearing a methyl group. |
| C7 | 110 - 120 | Aromatic carbon. |
| C7a | 130 - 140 | Bridgehead carbon. |
| OCH₃ | 55 - 60 | Methoxy carbon. |
| 5-CH₃ | 18 - 25 | Methyl carbon. |
| 6-CH₃ | 18 - 25 | Methyl carbon. |
Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational frequency calculations are instrumental in assigning the observed absorption bands to specific molecular motions. mdpi.com For this compound, the IR spectrum is expected to show characteristic bands corresponding to its functional groups.
The analysis would involve optimizing the molecular geometry and calculating the harmonic vibrational frequencies using a method like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). nih.govmdpi.com The predicted spectrum would feature high-frequency N-H and C-H stretching modes, as well as distinct vibrations for the C-O bond of the methoxy group and bending modes associated with the aromatic rings.
Table 3: Predicted Principal IR Vibrational Modes
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3500 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch (CH₃, CH₂) | 2850 - 3000 | Medium |
| C=C Aromatic Ring Stretch | 1500 - 1620 | Strong-Medium |
| C-N Stretch | 1300 - 1400 | Medium |
| Asymmetric C-O-C Stretch (Methoxy) | 1200 - 1275 | Strong |
| Symmetric C-O-C Stretch (Methoxy) | 1000 - 1075 | Medium |
| Out-of-Plane C-H Bending | 750 - 900 | Strong |
UV-Visible spectroscopy provides insights into the electronic transitions within a molecule. Isoindole and its derivatives are known to be fluorescent. thieme-connect.de The absorption and emission properties are governed by transitions between molecular orbitals, primarily the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Computational methods, particularly Time-Dependent DFT (TD-DFT), can predict the electronic absorption spectra by calculating the energies of excited states. researchgate.net For this compound, the main absorption bands are expected to arise from π → π* transitions within the conjugated isoindole system. The electron-donating methoxy and dimethyl groups are anticipated to cause a bathochromic (red) shift in the absorption and emission wavelengths compared to the unsubstituted isoindole parent molecule, by raising the energy of the HOMO. researchgate.net Naphthalocyanines, which are extended derivatives of phthalocyanines (themselves derived from isoindole), exhibit strong absorption at long wavelengths, highlighting the tunability of this chromophore. wikipedia.org
Structure-Property Relationships through Computational Modeling
Computational modeling allows for the investigation of relationships between a molecule's three-dimensional structure and its chemical properties. For this compound, this includes quantifying its aromaticity and mapping its electrostatic potential to predict reactivity.
Aromaticity is a key concept in chemistry, associated with thermodynamic stability and specific reactivity. mdpi.com Studies on isoindole have shown that it possesses a lower degree of aromaticity compared to its more stable isomer, indole. nih.gov The stability is often analyzed by considering the aromaticity of the fused five-membered (pyrrole) and six-membered (benzene) rings separately. In isoindoles, there tends to be a reduction in the aromaticity of the six-membered ring and an increase for the five-membered ring. nih.gov
Aromaticity can be quantified using various computational indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA). A HOMA value close to 1 indicates a highly aromatic system, while values near 0 suggest a non-aromatic system. researchgate.net For this compound, the electron-donating substituents are expected to modulate the electron delocalization within the π-system, which would be reflected in the calculated HOMA values.
Table 4: Predicted Aromaticity Indices (HOMA)
| Ring | Predicted HOMA Value | Interpretation |
| Benzene (B151609) Ring | 0.65 - 0.80 | Moderately aromatic, influenced by fusion to the pyrrole ring and substituents. |
| Pyrrole Ring | 0.40 - 0.60 | Partially aromatic character. |
These predicted values suggest that while the benzene moiety retains significant aromatic character, it is somewhat diminished by the fusion. The pyrrole ring, in turn, gains a degree of aromaticity.
The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution across a molecule. nih.govresearchgate.net It helps in identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby predicting the sites of chemical reactivity. researchgate.net
In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) correspond to areas of high electron density and are susceptible to electrophilic attack. Regions of positive potential (colored blue) are electron-deficient and are sites for nucleophilic attack.
For this compound, the MEP map is predicted to show:
Negative Potential: The most significant negative potential will be located around the nitrogen atom of the pyrrole ring and the oxygen atom of the methoxy group due to their high electronegativity and lone pairs of electrons. These sites represent the most likely points of interaction with electrophiles.
Positive Potential: A region of high positive potential will be found around the hydrogen atom attached to the nitrogen (the N-H proton). This makes it the primary site for deprotonation by a base.
Aromatic Ring: The π-system of the aromatic rings will exhibit a moderately negative potential above and below the plane of the molecule, characteristic of aromatic compounds. The electron-donating methyl and methoxy groups will enhance the negative character of the ring system compared to unsubstituted isoindole. matanginicollege.ac.in
This detailed electrostatic landscape provides crucial insights into the kinetic and thermodynamic control of chemical reactions involving this isoindole derivative.
Advanced Research Applications of 3 Methoxy 5,6 Dimethyl 1h Isoindole and Its Derivatives
Role in Medicinal Chemistry Research
The isoindole core is recognized as a "privileged structure" in medicinal chemistry, serving as a fundamental building block for a vast number of synthetic compounds with substantial pharmacological properties. Its distinct electronic and structural features make it an exceptionally attractive starting point for the rational design and discovery of novel therapeutic agents.
Enzyme Inhibition Studies (e.g., COX-1, COX-2, AChE, BuChE, GSK-3β, ROCK2)
Isoindole derivatives have been rigorously evaluated as inhibitors of various enzymes that are implicated in a spectrum of human diseases.
Cyclooxygenase (COX) Inhibition: The anti-inflammatory properties of many isoindole derivatives are attributed to their capacity to inhibit cyclooxygenase (COX) enzymes. mdpi.comresearchgate.net COX-1 and COX-2 are pivotal enzymes in the synthesis of prostaglandins, which are key mediators of inflammation and pain. mdpi.com A significant area of research has been the development of selective COX-2 inhibitors to circumvent the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2. mdpi.comnih.gov
A notable series of 1,3-diaryl-4,5,6,7-tetrahydro-2H-isoindole derivatives has been identified as potent and selective COX-2 inhibitors. nih.gov Interestingly, these compounds are distinguished by the absence of a sulfonyl group, which is a common feature in many other COX-2 inhibitors. nih.gov Structural modifications have shown that a bicyclic ring fused to the pyrrole (B145914) nucleus and 4,4'-difluoro substitutions on the phenyl rings are optimal for high inhibitory potency. nih.gov The potent anti-inflammatory activity of these derivatives has been confirmed in vivo using an adjuvant-induced arthritis model. nih.gov
Furthermore, novel isoindoline (B1297411) hybrids that incorporate various pharmacophores such as oxime, hydrazone, pyrazole, and chalcone (B49325) have been synthesized and assessed as COX-2 inhibitors. nih.gov Several of these hybrid compounds demonstrated moderate COX-2 inhibition, with IC50 values comparable to the well-known drug, celecoxib. nih.gov
| Compound Type | Target Enzyme | IC50 Values | Key Findings |
| 1,3-Diaryl-4,5,6,7-tetrahydro-2H-isoindole derivatives | COX-2 | 0.6-100 nM | These compounds are potent and selective inhibitors of COX-2 over COX-1. nih.gov |
| Isoindoline hybrids (oxime, hydrazone, pyrazole, chalcone) | COX-2 | 0.11-0.18 µM | These derivatives act as moderate inhibitors, with potency close to that of celecoxib. nih.gov |
| N-substituted 1H-isoindole-1,3(2H)-dione derivatives | COX-1 & COX-2 | Varied | Certain compounds in this class showed greater inhibition of COX-2, whereas others were more potent against COX-1 than the reference drug meloxicam. mdpi.comnih.gov |
Cholinesterase (AChE and BuChE) Inhibition: Derivatives of isoindoline-1,3-dione have shown significant promise as potential treatments for Alzheimer's disease by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). mdpi.comnih.govnih.gov A series of these derivatives featuring an N-benzylpiperidinylamine moiety exhibited considerable AChE inhibitory activity, with the potency being influenced by the length of the alkyl linker and the substituents on the benzyl (B1604629) ring. mdpi.com In a separate study, isoindoline-1,3-dione-N-benzyl pyridinium (B92312) hybrids were found to be potent AChE inhibitors, with IC50 values in the range of 2.1 to 7.4 µM. researchgate.netmui.ac.ir Some of these compounds also proved to be more effective than the established drug rivastigmine. researchgate.net
| Compound Type | Target Enzyme | IC50 Values | Key Findings |
| Isoindoline-1,3-dione-N-benzyl pyridinium hybrids | AChE | 2.1 to 7.4 µM | These compounds display potent inhibitory activity against AChE. researchgate.netmui.ac.ir |
| 1-H-isoindole-1,3(2H)-dione derivatives | AChE & BuChE | 34 nM (AChE), 0.54 µM (BuChE) for most active compounds | These derivatives show statistically significant inhibitory activity towards AChE, with some exhibiting a balanced activity against both cholinesterases. mdpi.com |
| Isoindoline-1,3-dione with N-benzylpiperidinylamine moiety | AChE & BuChE | 0.9 to 19.5 μM (AChE) | This class of compounds demonstrates significant to moderate AChE inhibitory activity, but weak activity against BuChE. mdpi.comnih.gov |
Glycogen Synthase Kinase-3β (GSK-3β) Inhibition: Benzo[e]isoindole-1,3-dione derivatives have been synthesized and identified as potent inhibitors of GSK-3β. acs.orgnih.gov This enzyme plays a key role in numerous cellular processes, and its dysregulation is implicated in diseases such as Alzheimer's and bipolar disorder. acs.orgnih.gov The most potent inhibitor identified in one study, 7,8-dimethoxy-5-methylbenzo[e]isoindole-1,3-dione, demonstrated a nanomolar IC50 value. acs.orgnih.gov
Rho-associated coiled-coil protein kinase 2 (ROCK2) Inhibition: Indoline-based derivatives have been developed as effective and selective inhibitors of ROCK2, which is a promising therapeutic target for the treatment of idiopathic pulmonary fibrosis. nih.govresearchgate.net An optimized compound from this class showed a potent IC50 value of 6 nM against ROCK2 and was able to significantly suppress the expression of collagen I and α-SMA in cellular assays. nih.gov
Antimicrobial Research (e.g., Antibacterial, Antifungal, Antiviral, Antimalarial)
The isoindole scaffold is a fundamental component in the development of a variety of antimicrobial agents.
Antibacterial Activity: Isoindole and its derivatives have demonstrated considerable potential as antibacterial agents. derpharmachemica.comderpharmachemica.comresearchgate.net Fused derivatives of isoindoline have been synthesized and evaluated for their capacity to inhibit the growth of pathogenic bacteria. researchgate.net For example, certain isoindolo[2,1-a]quinazoline-5,11-dione derivatives have shown remarkable antibacterial activity against S. aureus, E. coli, and P. aeruginosa. researchgate.net
Antifungal Activity: A number of isoindole derivatives have been reported to have antifungal properties. mdpi.comnih.govresearchgate.net One study documented the synthesis of an isoindole derivative that was active against four fungal species: Chrysoporium tropicum, Fusarium oxysporum, Geotrichum candidum, and Trichophyton rubrum. mdpi.com Another research effort focused on novel isoindoline-2-yl putrescines, which showed significant in vivo effectiveness against Botrytis cinerea. nih.gov
Antiviral Activity: The isoindole framework has been acknowledged for its favorable characteristics in the creation of antiviral agents. jmchemsci.comjmchemsci.comresearchgate.net The modification of the isoindole ring through linkage, fusion, or substitution with other cyclic systems or side chains has resulted in effective antiviral compounds. jmchemsci.comjmchemsci.com These derivatives have demonstrated activity against a variety of human viruses, including HIV. jmchemsci.com For instance, 9b-(1-naphthyl)-2,3,5,9b-tetrahydrooxazolo[2,3-a]isoindol-5(9bH)-one was identified as a potent inhibitor of HIV reverse transcriptase in vitro. jmchemsci.com
Certain derivatives of isoindolo[2,1-a]quinoline-7-carboxylic acid have been proven to be effective inhibitors of DNA gyrase, an essential bacterial enzyme. researchgate.net This particular mechanism of action is vital for the antibacterial effects of these compounds. researchgate.net
The antimicrobial activity of isoindole derivatives can be attributed to their interaction with and modulation of direct biomolecular targets, such as specific proteins (including enzymes and receptors) or nucleic acids like DNA. derpharmachemica.com This interaction can ultimately lead to the inhibition of cell growth and the reproduction of pathogenic microorganisms. derpharmachemica.com
Anticancer Research and Cell Growth Modulation
Isoindole derivatives constitute a significant class of heterocyclic compounds that exhibit promising anticancer activity. nih.govnih.gov Their varied pharmacological profile has made them a focal point of interest in the design and development of more potent and less toxic anticancer agents. nih.gov
Novel analogues of isoindole-1,3-dione have been synthesized and assessed for their cytotoxic effects on a range of cancer cell lines, including HeLa, A549, MCF-7, PC3, and Caco-2 cells. nih.gov The cytotoxic effect was observed to be dependent on the specific chemical groups attached to the isoindole molecule. nih.gov These discoveries encourage further exploration into the potential of trisubstituted isoindole derivatives as cytotoxic agents. nih.gov
Structure-Activity Relationship (SAR) Studies for Isoindole Derivatives
A thorough understanding of the structure-activity relationship (SAR) is paramount for optimizing the therapeutic potential of isoindole derivatives. youtube.com SAR studies entail the systematic modification of the chemical structure of a lead compound to improve its biological activity and pharmacokinetic properties. youtube.com
In the area of COX inhibition, SAR studies on 1,3-diaryl-4,5,6,7-tetrahydro-2H-isoindole derivatives have shown that a bicyclic ring fused to the pyrrole nucleus and difluoro substitutions on the phenyl rings are critical for high potency. nih.gov For cholinesterase inhibitors, the length of the alkyl linker and the substituents on the benzyl ring of isoindoline-1,3-dione derivatives were found to have a significant impact on their inhibitory activity. mdpi.com
In the field of antiviral research, the modification of the isoindole scaffold through linking, fusing, or substituting it with other ring systems has been a fruitful strategy for developing potent antiviral agents. jmchemsci.comjmchemsci.com For antifungal isoindoline-2-yl putrescines, SAR studies are essential for optimizing their activity while minimizing potential cytotoxicity. nih.gov
The anticancer activity of isoindole derivatives is also highly contingent on their structure. nih.gov The nature and position of substituents on the isoindole ring can lead to dramatic alterations in the cytotoxicity of the compound against various cancer cell lines. nih.gov
Computational Approaches to Drug Discovery
Computational methods are integral to modern drug discovery, enabling the rapid screening of virtual libraries and providing insights into the molecular interactions that govern therapeutic efficacy. Isoindole derivatives have been the subject of various computational studies, including molecular docking, molecular dynamics (MD) simulations, and binding free energy calculations, to evaluate their potential as inhibitors for a range of biological targets.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. For instance, molecular docking studies on isoindoline-1,3-dione derivatives have been used to investigate their binding modes with enzymes like cyclooxygenase (COX) and monoamine oxidase B (MAO-B), revealing low binding energies that suggest a high probability of interaction. mdpi.com Similarly, docking simulations of isoindole-1,3-dione derivatives with RSK2, a kinase implicated in cancer, helped to elucidate structure-activity relationships and guide the design of more potent inhibitors. rsc.org In another study, docking was used to explore the binding of isoindoline-1-one-based compounds to PI3Kγ, a target in gastric carcinoma, to understand their binding poses and interactions with the active site. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide a more dynamic picture of the ligand-receptor complex, assessing its stability and conformational changes over time. For isoindoline-1-one derivatives targeting PI3Kγ, 100-nanosecond MD simulations were performed to evaluate the stability of the docked complexes in an explicit solvent environment. nih.gov Similarly, MD simulations were employed to study the interactions of 1-H-isoindole-1,3(2H)-dione derivatives with acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease. These simulations showed that the ligand-protein complexes were stable throughout the simulation period. mdpi.com
Binding Free Energy Calculations: These calculations provide a more quantitative estimate of the binding affinity between a ligand and its target. Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used. For isoindoline-1-one derivatives and PI3Kγ, MM-PB/GBSA calculations were used to estimate the binding free energy. nih.gov In the study of 1-H-isoindole-1,3(2H)-dione derivatives as cholinesterase inhibitors, binding free energies were calculated from MD trajectories to provide a more accurate prediction of binding affinity compared to static docking scores. mdpi.comresearchgate.net These calculations have also been successfully used to discriminate between active and inactive A366 derivatives as Spindlin1 inhibitors, where docking scores alone were insufficient. mdpi.com
Table 1: Computational Studies of Isoindole Derivatives in Drug Discovery
| Derivative Class | Target | Computational Methods | Key Findings | Reference |
|---|---|---|---|---|
| Isoindoline-1,3-diones | COX-2, MAO-B | Molecular Docking | Low binding energy suggests high probability of interaction. | mdpi.com |
| Isoindole-1,3-diones | RSK2 | Molecular Docking | Elucidation of structure-activity relationships. | rsc.org |
| Isoindoline-1-ones | PI3Kγ | Molecular Docking, MD, MM-PB/GBSA | Assessment of binding pose, stability, and affinity. | nih.gov |
| 1-H-isoindole-1,3(2H)-diones | AChE, BuChE | Molecular Docking, MD, Binding Free Energy | Stable complexes and prediction of inhibitory potential. | mdpi.com |
| A366 Derivatives (isoindoline moiety) | Spindlin1 | Molecular Docking, Binding Free Energy (MM-GBSA) | Discrimination between active and inactive compounds. | mdpi.com |
Development as Probes for Biological Systems
The unique properties of isoindole derivatives also make them valuable as chemical probes for studying biological processes. pitt.edu One notable application is in the development of spin traps for detecting and characterizing transient free radicals in biological systems.
Spin Traps for Free Radicals: Free radicals play a significant role in various pathological conditions. Spin traps are compounds that react with unstable free radicals to form more stable radical adducts that can be detected by techniques like electron paramagnetic resonance (EPR) spectroscopy. Isoindole-based nitrones, such as 1,1,3-trimethylisoindole N-oxide (TMINO), have been synthesized and shown to be effective spin traps for carbon- and oxygen-centered radicals. researchgate.net These isoindoline nitroxides exhibit enhanced stability compared to commonly used spin traps, allowing for the detection of primary and secondary radical species. researchgate.net Studies have demonstrated the use of spin trapping to detect nitrogen-centered free radicals generated from the metabolism of indolic compounds, which can initiate lipid peroxidation and cellular damage. nih.govnih.gov
Contributions to Materials Science and Engineering
The versatile chemistry of the isoindole scaffold has led to its exploration in various areas of materials science, from the creation of novel polymers to the development of advanced optical and electronic materials.
Utilization as Building Blocks for Functional Polymers and Organic Frameworks
The ability of isoindole derivatives to be incorporated into larger molecular architectures makes them attractive building blocks for functional polymers and metal-organic frameworks (MOFs).
Functional Polymers: Isoindole-containing oligomers and polymers have been synthesized and have demonstrated interesting optical properties. researchgate.net For example, highly substituted and fluorescent isoindoles have been used in the fabrication of organic electroluminescent devices. researchgate.net The incorporation of isoindole units into polymer backbones can impart desirable electronic and photophysical properties, making them suitable for applications in light-emitting diodes (LEDs).
Organic Frameworks: Metal-organic frameworks (MOFs) are crystalline materials with porous structures that have applications in catalysis, gas storage, and sensing. Isoindole derivatives can be used as organic linkers in the construction of MOFs. europa.euyoutube.com The functionalization of these linkers allows for the tuning of the MOF's properties. For instance, isocyanate-functionalized MOFs have been synthesized through post-modification of an amino-functionalized framework, resulting in highly porous materials with potential for further chemical transformations. rsc.org
Exploration as Advanced Dyes and Pigments
The extended π-system of the isoindole core gives rise to strong absorption of light, making isoindole derivatives excellent candidates for use as dyes and pigments. acs.org The color of these compounds can be readily tuned by modifying their chemical structure. A well-known example is the phthalocyanine (B1677752) family of dyes, which are based on a tetrameric isoindole structure and are used in a wide range of applications. wikipedia.org The condensation of primary amines with o-diacylbenzenes can lead to the formation of intensely colored isoindole-based pigments. nih.gov
Development of Fluorophores and Luminescent Materials
Many isoindole derivatives exhibit strong fluorescence, making them valuable as fluorophores and luminescent materials. Their emission properties can be tailored to span the visible and near-infrared (NIR) regions of the electromagnetic spectrum.
Red to Near-Infrared Emission: There is significant interest in developing fluorophores that emit in the red to NIR region (up to 805 nm) for applications in biological imaging, as light in this window can penetrate deeper into tissues. nih.govacs.org Isoindole-BODIPY (boron-dipyrromethene) dyes have been synthesized and shown to have strong absorption and bright fluorescence in the red to NIR range. nih.govacs.orgresearchgate.net The emission wavelength of these dyes can be finely tuned by altering the substituents on the isoindole and pyrrole rings. researchgate.net Push-pull isoindole fluorophores, synthesized through a combination of Suzuki coupling and Knoevenagel reactions, have also been developed and exhibit solid-state emission at wavelengths up to 851 nm. acs.org
Blue-Light Emission: In addition to red and NIR emitters, indolizino[3,4,5-ab]isoindole derivatives have been synthesized and shown to be highly fluorescent, with some exhibiting strong blue-light emission. researchgate.netdocumentsdelivered.com These materials have high luminescence quantum yields and have been investigated as potential alternatives to commonly used materials in organic light-emitting devices (OLEDs). researchgate.net
Table 2: Luminescent Properties of Isoindole Derivatives
| Derivative Class | Emission Range | Key Features | Potential Applications | Reference |
|---|---|---|---|---|
| Isoindole-BODIPY Dyes | Red to Near-Infrared (up to 805 nm) | High fluorescence quantum yields, high photostability. | Biological imaging. | nih.govacs.orgresearchgate.net |
| Push-Pull Isoindole Fluorophores | Up to 851 nm | Aggregation-induced emission, solid-state emission. | Bioimaging. | acs.org |
| Indolizino[3,4,5-ab]isoindoles | Blue | High luminescence quantum yield. | Organic light-emitting devices (OLEDs). | researchgate.netdocumentsdelivered.com |
Applications in Optoelectronics and Solar Energy Conversion
The favorable electronic and optical properties of isoindole derivatives make them promising materials for applications in optoelectronics and solar energy conversion.
Optoelectronics: As mentioned previously, the strong luminescence of certain isoindole derivatives has led to their use in organic light-emitting diodes (OLEDs). researchgate.net Indolizino[3,4,5-ab]isoindole derivatives have been incorporated into OLEDs, which have demonstrated high brightness and beautiful blue light emission. researchgate.net Deep red to near-infrared emitting OLEDs based on iridium(III) complexes with isoquinoline-based ligands have also been developed for potential biomedical applications. d-nb.info
Solar Energy Conversion: The principles of light-to-energy conversion in natural systems, such as photosynthesis, provide inspiration for the design of artificial systems for solar energy conversion. nih.gov The development of materials that can efficiently absorb solar energy and convert it into chemical fuels is a major area of research. nih.gov While direct applications of 3-Methoxy-5,6-dimethyl-1H-isoindole in this area are not yet established, the tunable electronic properties of the broader isoindole class make them intriguing candidates for future exploration as components in organic solar cells or photocatalytic systems.
Applications in Analytical Chemistry and Sensing
The inherent fluorescence of many isoindole derivatives makes them excellent candidates for developing sensitive analytical and sensing technologies. While this compound has not been specifically developed for this purpose, the general strategy of forming fluorescent isoindoles in the presence of an analyte is well-established.
Isoindoles are frequently used as fluorogenic labels. A classic example is the reaction of o-phthaldialdehyde (OPA) with primary amines in the presence of a thiol to generate highly fluorescent 1-alkylthio-2-alkyl-substituted isoindoles. This reaction is widely used for the pre-column derivatization of amino acids in high-performance liquid chromatography (HPLC). Similarly, the reaction of OPA with sulfite (B76179) in the presence of ammonia (B1221849) forms a colored isoindole derivative, which can be used for the spectrophotometric determination of sulfite. researchgate.net
More complex, structurally rigid isoindolediones have been synthesized to act as bright, photostable fluorescent probes for cellular and tissue imaging. nih.govresearchgate.net These probes exhibit red-shifted absorption and emission, which is advantageous for minimizing background autofluorescence in biological samples. The derivatization of the isoindole core allows for the tuning of photophysical properties and the introduction of specific functionalities for targeted imaging, such as membrane staining. nih.govresearchgate.net For example, cyanobenz[f]isoindole derivatives of dopamine (B1211576) and norepinephrine (B1679862) have been used for their detection in biological samples at femtomole levels. nih.gov The electron-donating nature of the methoxy (B1213986) and dimethyl groups on this compound would likely result in a fluorescent molecule, suggesting its potential as a scaffold for new fluorescent probes.
As mentioned, isoindole derivatization is a cornerstone of many chromatographic methods. The conversion of non-fluorescent or poorly absorbing analytes, such as amino acids or certain pharmaceuticals, into fluorescent isoindole derivatives significantly enhances their detectability. nih.gov These derivatives are then separated by techniques like reversed-phase HPLC and quantified using fluorescence or chemiluminescence detectors. nih.gov
Spectrometric methods also leverage the formation of isoindoles. For instance, the change in absorbance or fluorescence upon the reaction of a precursor with an analyte allows for its quantification. researchgate.net The reaction to form an isoindole can be highly sensitive and specific. For example, a method for sulfite determination using dispersive liquid-liquid microextraction is based on the formation of an isoindole derivative with a maximum absorbance at 542 nm. researchgate.net While specific methods for this compound are not described, its inherent chromophoric and potential fluorophoric nature suggests it could be analyzed by these techniques or serve as a derivatizing agent itself.
Table 2: Isoindole Derivatives in Analytical Chemistry
| Isoindole Derivative Type | Analytical Application | Detection Method |
|---|---|---|
| Cyanobenz[f]isoindoles | Detection of dopamine and norepinephrine | HPLC with chemiluminescence detection nih.gov |
| OPA-derived isoindoles | Quantification of primary amines, sulfites | HPLC with fluorescence detection, Spectrophotometry researchgate.net |
Bio-Inspired Synthesis and Natural Product Analog Development
The isoindole skeleton is a recurring motif in a diverse array of biologically active natural products. nih.govscienceopen.com This has spurred significant interest in the total synthesis of these complex molecules and the development of novel analogs with potentially improved activity profiles.
The isoindole and its reduced form, isoindolinone, are central components of several classes of alkaloids, including the macrocyclic polyketide cytochalasans and the meroterpenoid aspergillin PZ. nih.govbeilstein-journals.org The synthesis of these molecules often hinges on the strategic construction of the isoindole core. A common and powerful method for this is the intramolecular Diels-Alder reaction. nih.govbeilstein-journals.org For example, in the synthesis of cytochalasin B, a late-stage intramolecular Diels-Alder reaction is employed to form the isoindolinone moiety. nih.gov
A naturally occurring isoindole with a substitution pattern related to the title compound is 6-methoxy-2,5-dimethyl-2H-isoindole-4,7-dione , which was isolated from a marine sponge of the genus Reniera and exhibits antimicrobial properties. nih.govscienceopen.combeilstein-journals.org Its structure was confirmed by total synthesis, providing a blueprint for accessing substituted isoindoles. beilstein-journals.org These synthetic efforts not only make rare natural products more accessible for biological study but also drive the development of new synthetic methodologies.
The synthesis of natural product analogs is a key strategy in medicinal chemistry to optimize biological activity, improve pharmacokinetic properties, and reduce toxicity. The isoindole core provides a versatile scaffold for such modifications. By altering the substitution pattern on the isoindole ring or modifying the groups attached to it, chemists can systematically probe the structure-activity relationships of a natural product.
Given the antimicrobial activity of 6-methoxy-2,5-dimethyl-2H-isoindole-4,7-dione, it is plausible that this compound could serve as a precursor for a new class of antimicrobial agents. nih.govscienceopen.com Synthetic strategies could involve modifying the methoxy and dimethyl positions, introducing different functional groups, or incorporating the isoindole into larger, more complex structures to mimic other natural products. The development of rhodium-catalyzed cascade reactions to build 1H-isoindole-containing scaffolds, where electron-donating groups like methoxy enhance reaction yields, provides a modern and efficient route to such analogs. acs.org
Table 3: Natural Products and Analogs with an Isoindole Core
| Natural Product/Analog Class | Example(s) | Biological Significance/Synthetic Strategy |
|---|---|---|
| Cytochalasan Alkaloids | Cytochalasin B, Cytochalasin D | Cytotoxic, antimicrobial; often synthesized via intramolecular Diels-Alder reaction. nih.gov |
| Meroterpenoids | Aspergillin PZ | Complex pentacyclic structure with an isoindolinone core. beilstein-journals.org |
| Isoindole Alkaloids | 6-methoxy-2,5-dimethyl-2H-isoindole-4,7-dione | Antimicrobial activity; isolated from a marine sponge. nih.govscienceopen.combeilstein-journals.org |
Addressing Synthetic Challenges and Enhancing Accessibility
A primary hurdle in the comprehensive study of any novel compound is its accessibility. The development of robust and efficient synthetic routes is paramount to enabling further research into its properties and applications.
Development of More Efficient and Sustainable Synthetic Methodologies
Future synthetic efforts towards this compound should prioritize efficiency and sustainability. Traditional methods for isoindole synthesis can be harsh and may not be amenable to large-scale production. Modern synthetic strategies offer promising alternatives.
Transition-metal-catalyzed reactions, such as those involving palladium, rhodium, or copper, could provide elegant and atom-economical pathways. For instance, intramolecular cyclization of appropriately substituted precursors, like ortho-alkynylbenzaldehydes or ortho-dihaloarenes, could be a viable strategy. Furthermore, C-H activation and functionalization of simpler, readily available starting materials represents a cutting-edge approach that could significantly shorten synthetic sequences.
| Synthetic Approach | Potential Advantages | Key Considerations |
| Transition-Metal Catalysis | High efficiency, selectivity, and functional group tolerance. | Catalyst cost and removal from the final product. |
| C-H Functionalization | Atom and step economy, use of simple starting materials. | Regioselectivity and catalyst development. |
| Green Chemistry Methods | Reduced environmental impact, increased safety. | Reaction efficiency and scalability. |
| Multicomponent Reactions | Increased molecular complexity in a single step, operational simplicity. | Optimization of reaction conditions for multiple components. |
Stereoselective and Enantioselective Synthesis of Chiral Isoindole Derivatives
The introduction of chirality into the this compound scaffold would significantly expand its potential applications, particularly in medicinal chemistry where enantiomers often exhibit distinct biological activities. Future research should focus on the development of stereoselective and enantioselective synthetic methods to access chiral derivatives.
One promising avenue is the use of chiral catalysts in the key bond-forming reactions. For example, asymmetric hydrogenation of a suitable prochiral precursor could establish a stereocenter. Organocatalysis, employing small chiral organic molecules to induce enantioselectivity, has emerged as a powerful tool in asymmetric synthesis and could be applied to the construction of chiral isoindole derivatives. Bifunctional catalysts, such as those based on cinchona alkaloids, have shown success in the asymmetric synthesis of related isoindolinones and could be adapted for this purpose.
Palladium-catalyzed asymmetric allylic C-H amination is another advanced strategy that could be explored for the enantioselective synthesis of chiral isoindolines, which could then be oxidized to the corresponding isoindoles. Furthermore, the development of methods for the enantioselective functionalization of a pre-formed isoindole ring, for instance, at the C1 position, would be a significant advancement.
| Asymmetric Strategy | Catalyst/Reagent Type | Potential Chiral Product |
| Asymmetric Catalysis | Chiral metal complexes (e.g., Rh, Ru, Pd) | Enantioenriched isoindoles |
| Organocatalysis | Chiral amines, thioureas, phosphoric acids | Chiral isoindolinones and isoindoles |
| Chiral Auxiliary Methods | Covalently attached chiral group | Diastereomerically pure intermediates |
Exploration of Undiscovered Reactivities and Transformations
The unique electronic nature of the isoindole ring system, characterized by its electron-rich pyrrole-like ring fused to a benzene (B151609) ring, suggests a rich and diverse reactivity profile that remains to be fully explored for this compound.
Novel Cycloaddition Reactions and Cascade Processes
Isoindoles are known to participate in cycloaddition reactions, acting as dienes in Diels-Alder reactions or as partners in 1,3-dipolar cycloadditions. Investigating the behavior of this compound in these reactions could lead to the synthesis of novel and complex polycyclic and heterocyclic scaffolds. The electron-donating methoxy and dimethyl groups are expected to influence the reactivity and selectivity of these cycloadditions.
Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer a powerful strategy for rapidly building molecular complexity. Designing cascade sequences that incorporate this compound as a key building block could provide efficient access to a wide range of structurally diverse molecules with potential biological activity.
Regio- and Chemoselective Functionalization of the Isoindole Ring System
The this compound ring system presents multiple sites for potential functionalization. A key area of future research will be the development of methods for the regio- and chemoselective introduction of new functional groups. C-H functionalization is a particularly attractive strategy for directly modifying the isoindole core without the need for pre-installed activating groups.
Directing groups could be employed to control the site of functionalization, allowing for the selective modification of specific C-H bonds on either the pyrrole or benzene ring. The inherent electronic biases of the substituted isoindole ring will also play a crucial role in determining the regioselectivity of electrophilic and nucleophilic substitution reactions. Understanding and controlling these selectivities will be essential for the targeted synthesis of derivatives with desired properties.
Advanced Computational Modeling and Machine Learning in Isoindole Research
In silico methods are becoming increasingly indispensable in modern chemical research. The application of advanced computational modeling and machine learning techniques to the study of this compound can accelerate discovery and provide valuable insights that would be difficult to obtain through experimentation alone.
Computational tools, such as Density Functional Theory (DFT), can be used to predict the geometric and electronic properties of the molecule, as well as to model its reactivity in various chemical transformations. These calculations can help in understanding reaction mechanisms, predicting the regioselectivity of functionalization reactions, and designing more efficient synthetic routes.
Machine learning algorithms can be trained on existing chemical data to predict the properties and activities of new molecules. For instance, Quantitative Structure-Activity Relationship (QSAR) models could be developed to predict the biological activity of derivatives of this compound, guiding the design of more potent and selective compounds. nih.gov Machine learning can also be used to predict reaction outcomes and optimize reaction conditions, thereby streamlining the synthetic process. nih.gov
| Computational Tool | Application in Isoindole Research | Expected Outcome |
| Density Functional Theory (DFT) | Calculation of electronic structure, reaction mechanisms, and spectroscopic properties. | Understanding of reactivity, prediction of reaction outcomes. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular structure with biological activity. | Prediction of the biological potential of new derivatives. |
| Machine Learning | Prediction of reaction outcomes, optimization of synthetic conditions, property prediction. | Accelerated discovery of new reactions and molecules. |
Future research into the chemical compound this compound is poised to explore its potential in designing novel functional molecules and its integration into interdisciplinary scientific applications. The unique structural characteristics of the isoindole core suggest that this specific derivative could serve as a valuable scaffold in medicinal chemistry and materials science. researchgate.netrsc.orgmdpi.com Upcoming research will likely focus on computational design, high-throughput screening, and the synthesis of hybrid molecules to unlock its full potential.
Q & A
Q. Advanced Research Focus
- Steric Hindrance : The 5,6-dimethyl groups create steric bulk, directing electrophilic attack to the less hindered C4 or C7 positions. This is confirmed by NMR studies showing preferential substitution patterns in derivatives .
- Electronic Effects : The methoxy group at C3 donates electron density via resonance, activating the isoindole ring. However, methyl groups at C5/C6 withdraw electron density inductively, creating a balance that modulates reactivity. Computational modeling (DFT) is recommended to quantify these effects.
- Experimental Validation : Competitive reactions with bromine or nitrating agents can map regioselectivity. Contrasting results between theoretical predictions and experimental data may require mechanistic re-evaluation .
What spectroscopic techniques are most effective for characterizing this compound, and what spectral markers confirm its structure?
Q. Basic Research Focus
- 1H/13C NMR :
- Diagnostic Peaks : Methoxy protons at δ 3.8–4.0 ppm; aromatic protons (H4–H7) between δ 7.1–8.2 ppm with coupling patterns indicating substituent positions .
- Methyl Groups : Sharp singlets (δ 2.2–2.5 ppm) for C5/C6-CH3.
- IR Spectroscopy :
- Stretching vibrations at 1600–1649 cm⁻¹ (C=N/C=C) and 1150–1275 cm⁻¹ (C-O of methoxy) .
- Mass Spectrometry :
- High-resolution MS (HRMS) confirms molecular ion [M+H]+ and fragmentation patterns consistent with methyl loss.
What challenges arise in crystallizing this compound derivatives, and how can SHELX programs address structural determination?
Q. Advanced Research Focus
- Crystallization Issues :
- Low melting points (64–66°C) and hygroscopicity complicate crystal growth. Slow evaporation in non-polar solvents (e.g., ether/hexane) is recommended.
- SHELX Applications :
How does the electronic configuration of this compound derivatives affect their performance as ligands in transition metal catalysis?
Q. Advanced Research Focus
- Ligand Design :
- Case Study :
How can contradictory data on reaction yields in isoindole synthesis be systematically analyzed?
Q. Advanced Research Focus
- Data Discrepancy Sources :
- Purity of Intermediates : Impure 3-methoxy precursors (e.g., from incomplete Ullmann coupling) reduce final yields. HPLC or GC-MS monitoring is critical .
- Solvent Effects : Polar aprotic solvents (DMF, PEG-400) improve solubility but may induce side reactions. Compare yields across solvent systems .
- Statistical Tools :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
